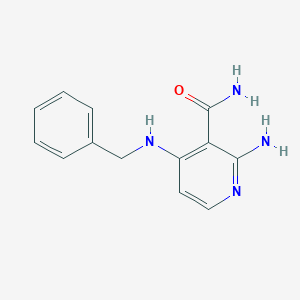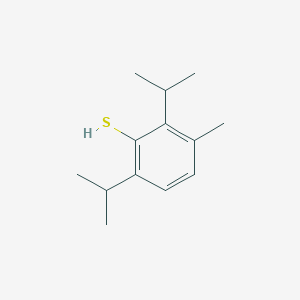![molecular formula C19H24N4O3 B14348301 2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine CAS No. 90539-25-6](/img/structure/B14348301.png)
2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by the cyclization of catechol with formaldehyde.
Attachment of the Butyl Chain: The benzodioxole is then reacted with a butyl halide under basic conditions to form the butyl ether.
Formation of the Piperazine Ring: The butyl ether is then reacted with piperazine to form the piperazine derivative.
Formation of the Pyrazine Ring: Finally, the piperazine derivative is reacted with a pyrazine derivative under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the pyrazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of carboxylic acids.
Reduction: Reduction of the pyrazine ring can lead to the formation of dihydropyrazine derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted piperazine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its structure suggests that it could interact with various biological targets, making it a candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials. Its multiple functional groups allow it to be incorporated into polymers and other materials, potentially leading to new materials with unique properties.
作用機序
The mechanism of action of 2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine involves its interaction with various molecular targets. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperazine and pyrazine rings can interact with various receptors and enzymes. These interactions can lead to changes in the activity of these proteins, resulting in the compound’s biological effects.
類似化合物との比較
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: This compound has a similar benzodioxole moiety but differs in the rest of its structure.
4-(2H-1,3-Benzodioxol-5-yl)benzoic acid: This compound also contains the benzodioxole moiety but has a different functional group attached to it.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: This compound has a similar benzodioxole moiety but differs in the rest of its structure.
Uniqueness
The uniqueness of 2-(4-{4-[(2H-1,3-Benzodioxol-5-yl)oxy]butyl}piperazin-1-yl)pyrazine lies in its combination of functional groups. The presence of the benzodioxole, piperazine, and pyrazine rings in a single molecule provides it with unique chemical and biological properties that are not found in other similar compounds.
特性
CAS番号 |
90539-25-6 |
|---|---|
分子式 |
C19H24N4O3 |
分子量 |
356.4 g/mol |
IUPAC名 |
2-[4-[4-(1,3-benzodioxol-5-yloxy)butyl]piperazin-1-yl]pyrazine |
InChI |
InChI=1S/C19H24N4O3/c1(2-12-24-16-3-4-17-18(13-16)26-15-25-17)7-22-8-10-23(11-9-22)19-14-20-5-6-21-19/h3-6,13-14H,1-2,7-12,15H2 |
InChIキー |
LLNHHDXKJUGZCR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCO3)C4=NC=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


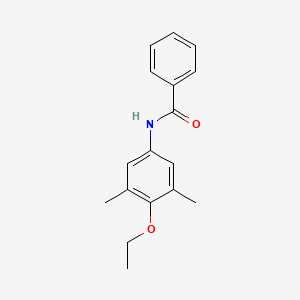
![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
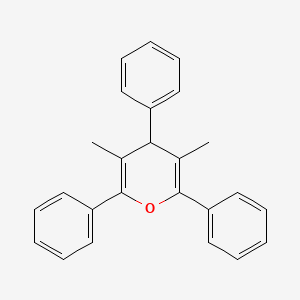

![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)

![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
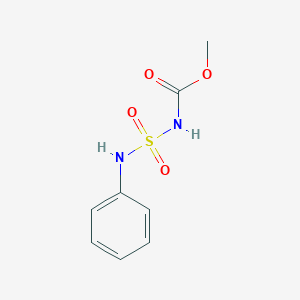

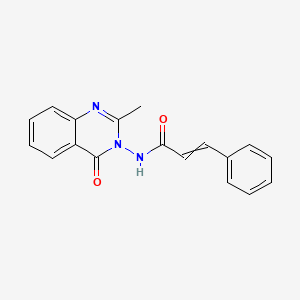
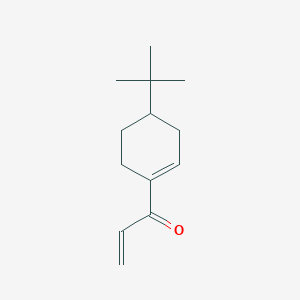
![1,1-Dichloro-2-{[(2,3,3-triiodoprop-2-en-1-yl)oxy]methyl}cyclopropane](/img/structure/B14348278.png)
